molecular formula C6H10BrN3 B1310909 (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine CAS No. 1001500-50-0

(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine

Cat. No.: B1310909
CAS No.: 1001500-50-0
M. Wt: 204.07 g/mol
InChI Key: BTUXJKUWEKBRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine is a halogenated heterocyclic compound with the molecular formula C6H10BrN3. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of a bromine atom and an ethyl group on the pyrazole ring, along with a methanamine group, makes this compound unique and versatile for various chemical applications .

Mechanism of Action

Mode of Action:

(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine: likely interacts with specific cellular components or enzymes. For instance, brominated compounds often participate in radical reactions, which could influence cellular processes

Biochemical Pathways:

Without specific data on this compound, we can’t pinpoint affected pathways directly. For instance, brominated compounds have been associated with oxidative phosphorylation inhibition .

Result of Action:

The molecular and cellular effects remain speculative. Brominated compounds often exhibit diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . These effects could stem from altered enzymatic activity, gene expression, or signaling cascades.

Action Environment:

Environmental factors play a crucial role:

: Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Link : Sigma-Aldrich. 4-Bromopyrazole. Link : Indazole: a medicinally important heterocyclic moiety. (2011). Medicinal Chemistry Research, 20(4), 569-578. Link

Preparation Methods

The synthesis of (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine has several scientific research applications, including:

Comparison with Similar Compounds

(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

(4-bromo-2-ethylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3/c1-2-10-6(3-8)5(7)4-9-10/h4H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUXJKUWEKBRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.